Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the ester functionality adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Cyclization Reactions: The ester group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazolo[4,3-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for more complex molecular architectures.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R)-4-(3-bromophenyl)-3-(2-hydroxyethyl)-2-(isopropylcarbamoyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate
- 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea
Uniqueness
Ethyl 1-(4-bromophenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the pyrazolo[4,3-c]pyridine core and the bromophenyl group
Biological Activity
Ethyl 1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core structure that is known for its pharmacological potential. The presence of the bromophenyl group enhances its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including the compound . The following table summarizes the antimicrobial activity against several pathogens:
Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|---|
1 | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
2 | Escherichia coli | 0.50 | 0.55 | Bactericidal |
3 | Pseudomonas aeruginosa | 0.40 | 0.45 | Bactericidal |
4 | Candida albicans | 1.00 | 1.10 | Fungicidal |
The compound exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.22 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.25 μg/mL . These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation.
Case Study: Breast Cancer
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects. The following table summarizes the cytotoxicity results:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl 1-(4-bromophenyl)-... | MCF-7 | 15 |
Ethyl 1-(4-bromophenyl)-... | MDA-MB-231 | 10 |
The results indicated that the compound had an IC50 value of 10 μM against MDA-MB-231 cells, suggesting strong potential as an anticancer agent . The study also noted a synergistic effect when combined with doxorubicin, enhancing the overall efficacy against resistant cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways.
- Antimicrobial Mechanism : For microbial activity, it disrupts bacterial cell wall synthesis and biofilm formation .
Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-2-21-15(20)14-12-9-17-8-7-13(12)19(18-14)11-5-3-10(16)4-6-11/h3-6,17H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBNIXLGRCJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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